molecular formula C4H6N2O4S3 B11926977 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole CAS No. 7653-68-1

2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole

Cat. No.: B11926977
CAS No.: 7653-68-1
M. Wt: 242.3 g/mol
InChI Key: NMRDWXDZQQIHQU-UHFFFAOYSA-N
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Description

2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with methyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl groups can form strong interactions with amino acid residues, leading to changes in protein conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole is unique due to its combination of sulfonyl groups and a thiadiazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

7653-68-1

Molecular Formula

C4H6N2O4S3

Molecular Weight

242.3 g/mol

IUPAC Name

2,5-bis(methylsulfonyl)-1,3,4-thiadiazole

InChI

InChI=1S/C4H6N2O4S3/c1-12(7,8)3-5-6-4(11-3)13(2,9)10/h1-2H3

InChI Key

NMRDWXDZQQIHQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)S(=O)(=O)C

Origin of Product

United States

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